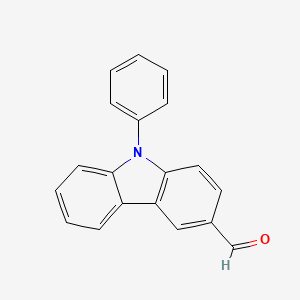

9-Phenyl-9H-carbazole-3-carbaldehyde

Description

Contextual Background of Carbazole (B46965) Derivatives in Advanced Materials Science

Carbazole and its derivatives represent a class of heterocyclic aromatic compounds that have garnered significant attention in the field of materials science. researchgate.netmdpi.com Comprising a tricyclic structure with two benzene (B151609) rings fused to a nitrogen-containing pyrrole (B145914) ring, carbazoles are noted for their thermal stability, chemical robustness, and distinctive electronic properties. researchgate.netmdpi.comnih.gov The electron-rich nature of the pyrrole ring endows these molecules with excellent hole-transporting capabilities. mdpi.comnih.gov This property is crucial for their application in various organic electronic devices. mdpi.com

The versatility of the carbazole structure allows for easy functionalization at multiple positions, enabling the fine-tuning of its electronic and photophysical characteristics. mdpi.comrsc.org This adaptability has led to the development of a wide array of carbazole-based materials for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic photovoltaics. nih.govrsc.org In OLEDs, for instance, carbazole derivatives are employed as host materials for phosphorescent emitters, as thermally activated delayed fluorescence (TADF) emitters, and as conventional luminescent emitters, particularly for deep-blue light. mdpi.comrsc.orgresearchgate.net Their high triplet energy and ability to form stable amorphous films make them ideal candidates for enhancing the efficiency and longevity of these devices. researchgate.netmdpi.com

Significance of 9-Phenyl-9H-carbazole-3-carbaldehyde in Contemporary Chemical Research

Within the broad family of carbazole derivatives, this compound has emerged as a compound of particular interest. Its structure, featuring a phenyl group at the nitrogen atom and a reactive aldehyde group at the C3 position, makes it a valuable and versatile building block in organic synthesis. smolecule.com The aldehyde functionality serves as a key handle for constructing more complex molecules through various chemical transformations, such as condensation reactions. smolecule.com

The compound is a crucial intermediate in the synthesis of advanced materials for optoelectronics. smolecule.comguidechem.com Its carbazole core provides the necessary hole-transporting properties, while the phenyl and aldehyde groups can be modified to tune the final material's energy levels and performance in devices like OLEDs. mdpi.comsmolecule.com Research has focused on its role as a precursor for creating novel host materials, emitters, and ligands for metal complexes, highlighting its importance in the development of next-generation electronic and photonic technologies. rsc.orgsmolecule.com

Scope and Objectives of Academic Inquiry

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The inquiry is structured to detail the compound's fundamental chemical and physical characteristics, established synthesis methodologies, and specific applications, particularly within materials science. This review synthesizes findings from diverse research to present a comprehensive profile of the compound.

The scope is strictly limited to the chemical nature and technical applications of this compound. It will not discuss pharmacological, toxicological, or administrative dosage information. The aim is to serve as an authoritative resource for researchers in chemistry and materials science.

Propriétés

IUPAC Name |

9-phenylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJDBJBKAFUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594320 | |

| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87220-68-6 | |

| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenyl-9H-carbazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Formylation Approaches for Carbazole (B46965) Scaffolds

The introduction of a formyl group onto the carbazole ring system is a critical step in the synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde. This is typically achieved through electrophilic substitution reactions, with the Vilsmeier-Haack reaction being a prominent method.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgecu.edu This electrophilic species then attacks the electron-rich carbazole ring. For N-substituted carbazoles, formylation generally occurs at the 3 and 6 positions, which are electronically activated. researchgate.net

In a typical procedure for the Vilsmeier-Haack formylation of an N-substituted carbazole, the Vilsmeier reagent is prepared at a low temperature, after which the carbazole derivative is introduced. The reaction temperature can vary depending on the reactivity of the substrate, often ranging from below 0°C to as high as 80°C. jk-sci.com Following the electrophilic substitution, the resulting iminium salt intermediate is hydrolyzed to yield the desired aldehyde. wikipedia.orgecu.edu For instance, the formylation of 9-butyl-9H-carbazole has been successfully achieved using the Vilsmeier-Haack reaction with POCl₃ and DMF, yielding both mono- and di-formylated products. asianpubs.org A plausible mechanism involves the formation of the electrophilic chloroiminium ion from DMF and POCl₃, which is then attacked by the electron-rich carbazole ring. Subsequent elimination and hydrolysis lead to the formation of the carbaldehyde. nih.gov

Alternative Formylation Protocols

While the Vilsmeier-Haack reaction is prevalent, other methods can be employed for the formylation of aromatic compounds, although their specific application to 9-phenyl-9H-carbazole is less commonly documented. These include the Duff reaction and the Reimer-Tiemann reaction.

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as trifluoroacetic acid (TFA) or glyceroboric acid. asianpubs.orgwikipedia.orgthieme-connect.de This method is particularly effective for electron-donating substituted aromatic compounds like phenols. wikipedia.orgchem-station.com The reaction typically involves heating the substrate with HMTA in an acidic medium, followed by hydrolysis to yield the aldehyde. asianpubs.orgwikipedia.org For example, the Duff reaction has been successfully applied to the formylation of 9-butyl-9H-carbazole using HMTA and TFA in THF, yielding both the 3-carbaldehyde and the 3,6-dicarbaldehyde. asianpubs.org

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, employing chloroform (B151607) in a basic solution. wikipedia.orgmychemblog.comlscollege.ac.in The reactive species is dichlorocarbene, which is generated in situ. wikipedia.orglscollege.ac.in This reaction is also applicable to other electron-rich heterocycles like pyrroles and indoles. wikipedia.orglscollege.ac.in The typical procedure involves vigorous stirring of the substrate in a biphasic system of aqueous hydroxide (B78521) and chloroform, often with heating. nrochemistry.com While a powerful tool, the Reimer-Tiemann reaction can sometimes lead to byproducts and may not be suitable for all substrates. wikipedia.org

Functionalization and Derivatization Reactions at the Aldehyde Group

The aldehyde group of this compound is a versatile handle for further molecular elaboration, readily undergoing condensation reactions with various nucleophiles to form a diverse range of derivatives.

Condensation Reactions for Schiff Base Synthesis

The reaction of the aldehyde with primary amines is a fundamental transformation that leads to the formation of Schiff bases, which contain a C=N double bond (imine or azomethine). rdd.edu.iq This reaction is typically reversible and can be catalyzed by either acid or base. rdd.edu.iq

The synthesis of imines, also known as azomethines, from aldehydes and primary amines is a common and efficient reaction. rdd.edu.iq These reactions are often carried out by refluxing the aldehyde and amine in a suitable solvent, such as ethanol, sometimes with the addition of a catalytic amount of acid. ajol.inforesearchgate.net The formation of the imine bond is characterized by the appearance of a C=N stretching vibration in the IR spectrum. ajol.info

While specific examples for the synthesis of imines directly from this compound are not extensively detailed in the provided literature, the general reactivity of aromatic aldehydes suggests that it would readily react with various anilines and other primary amines to form the corresponding imine or azomethine derivatives. For instance, various Schiff bases have been synthesized from other aromatic aldehydes and amines under mild conditions, such as stirring at room temperature or gentle refluxing in ethanol. ajol.infointernationaljournalcorner.compeerj.com

Thiosemicarbazones are a specific class of Schiff bases formed from the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). These compounds are of significant interest due to their potential as ligands for metal complexes and their diverse biological activities. e-journals.inresearchgate.netresearchgate.net

The synthesis of thiosemicarbazones typically involves the refluxing of the aldehyde with the appropriate thiosemicarbazide in a solvent like methanol (B129727) or ethanol. e-journals.inresearchgate.netnih.gov A well-documented example is the synthesis of 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone. In this procedure, methanolic solutions of 9H-carbazole-3-carbaldehyde and 4-phenyl-3-thiosemicarbazide were refluxed for approximately 4.5 hours. wikipedia.orgthieme-connect.de The resulting product was isolated by filtration with a high yield. thieme-connect.de This methodology can be directly applied to this compound to generate its corresponding thiosemicarbazone derivatives. The general reaction involves the nucleophilic attack of the terminal amino group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond. researchgate.netnih.gov

Knoevenagel Condensation Reactions for Acrylic Acid Derivatives

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. bohrium.com It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to yield α,β-unsaturated compounds. The aldehyde functionality of this compound makes it an ideal substrate for this transformation, enabling the synthesis of various acrylic acid derivatives, which are valuable in materials science.

The reaction involves the condensation of this compound with active methylene compounds such as malonic acid or its esters (e.g., diethyl malonate) or cyanoacetic acid. The choice of catalyst and reaction conditions can influence the reaction rate and yield. While traditional methods often use organic bases like piperidine (B6355638) or pyridine, modern approaches are exploring more environmentally friendly options. nih.gov

The general pathway for this reaction can be summarized as follows:

Deprotonation of the active methylene compound by a base to form a carbanion (enolate).

Nucleophilic attack of the carbanion on the carbonyl carbon of the this compound.

A subsequent elimination (dehydration) step to form the final α,β-unsaturated product.

The products, typically 3-(9-phenyl-9H-carbazol-3-yl)acrylic acid or its derivatives, possess an extended π-conjugated system, which is a desirable feature for applications in organic electronics.

Table 1: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product Type |

|---|---|---|

| Malonic Acid | Piperidine/Pyridine | Carbazolyl Acrylic Acid |

| Ethyl Cyanoacetate | Basic Ionic Liquid | Carbazolyl Cyanoacrylate |

| Malononitrile (B47326) | Fe3O4 Nanoparticles | Carbazolyl Benzylidenemalononitrile |

Sonogashira Coupling Reactions for Extended Conjugated Systems

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for synthesizing extended conjugated systems, which are integral to the development of advanced organic materials. To utilize this compound in a Sonogashira reaction, it must first be converted to a halide, typically 3-bromo- (B131339) or 3-iodo-9-phenylcarbazole, which can then be coupled with a terminal alkyne. The aldehyde group can be introduced before or after the coupling step.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) or diisopropylamine. libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.org

The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle. wikipedia.org

Palladium Cycle : Oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation from the copper acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Copper Cycle : The base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper acetylide intermediate. This intermediate transfers the acetylide group to the palladium complex.

Recent advancements have led to the development of copper-free Sonogashira protocols, which mitigate issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. libretexts.orgorganic-chemistry.org

Table 2: Typical Catalysts and Reagents for Sonogashira Coupling

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation libretexts.org |

| Copper Co-catalyst | CuI, CuBr | Facilitates formation of the acetylide wikipedia.orglibretexts.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine | Neutralizes the hydrogen halide byproduct and deprotonates the alkyne wikipedia.org |

| Ligands (for Pd) | Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) | Stabilize and activate the palladium catalyst libretexts.org |

Regioselective Synthesis of this compound

The synthesis of this compound requires precise control over the substitution pattern on the carbazole nucleus, a process known as regioselectivity. The most common and direct method for introducing the aldehyde group at the C-3 position of the electron-rich carbazole ring is the Vilsmeier-Haack reaction. researchgate.net

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net This electrophilic reagent preferentially attacks the electron-rich positions of the carbazole ring. For the 9-phenyl-9H-carbazole substrate, the formylation occurs with high regioselectivity at the C-3 and C-6 positions, which are electronically activated by the nitrogen atom. By controlling the stoichiometry, the mono-formylated product, this compound, can be obtained as the major product.

The synthesis of the starting material, 9-phenyl-9H-carbazole, can be achieved through methods like the Ullmann condensation, coupling 9H-carbazole with an aryl halide, or through the Buchwald-Hartwig amination. An alternative route involves the synthesis of 3-bromo-9-phenylcarbazole (B73726), which can be subsequently converted to the carbaldehyde via a lithium-halogen exchange followed by reaction with DMF. chemicalbook.com The synthesis of 3-bromo-9-phenylcarbazole itself can be achieved by reacting 3-bromo-9H-carbazole with bromobenzene (B47551) in the presence of a copper catalyst. chemicalbook.com

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. mdpi.commdpi.com The synthesis of this compound and its derivatives can benefit significantly from these approaches.

Key green strategies applicable to these syntheses include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields for reactions like the Knoevenagel condensation and the Vilsmeier-Haack reaction. nih.govsciencescholar.us This method enhances energy efficiency and often leads to cleaner reactions with fewer byproducts. nih.gov

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example by using mechanochemical methods like ball milling or grinding, eliminates the need for potentially toxic and volatile organic solvents. nih.govnih.gov This approach aligns with the green chemistry principle of preventing waste. Sonogashira and Buchwald-Hartwig couplings have been successfully performed using vibratory ball mills. nih.gov

Use of Greener Catalysts : Research is ongoing to replace traditional catalysts with more environmentally benign alternatives. This includes the use of recyclable heterogeneous catalysts, such as metal nanoparticles, or biocatalysts like chitosan (B1678972) in Knoevenagel condensations. bohrium.com For coupling reactions, developing highly active catalysts that can be used at very low loadings (ppm levels) minimizes metal waste. organic-chemistry.org

One-Pot Syntheses : Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates reduces waste, saves time, and minimizes solvent usage. nih.gov A one-pot synthesis could, for instance, combine the formation of the carbazole nucleus with its subsequent formylation.

These green approaches not only make the synthesis more sustainable but can also lead to more efficient and cost-effective production of this compound. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(9-phenyl-9H-carbazol-3-yl)acrylic acid |

| 3-bromo-9-phenylcarbazole |

| 3-iodo-9-phenylcarbazole |

| 9-phenyl-9H-carbazole |

| 9H-carbazole |

| 3-bromo-9H-carbazole |

| Bromobenzene |

| Diethyl malonate |

| Ethyl cyanoacetate |

| Malonic acid |

| Malononitrile |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| Piperidine |

| Pyridine |

| Triethylamine |

| Diisopropylamine |

| Triphenylphosphine (PPh₃) |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within the 9-Phenyl-9H-carbazole-3-carbaldehyde molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides significant insights into its molecular structure by revealing the vibrational frequencies of its constituent bonds. Analysis of the spectrum allows for the definitive identification of its key functional groups.

A prominent absorption band is observed in the region of 1685-1666 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group conjugated with the aromatic carbazole (B46965) ring system. The aromatic nature of the molecule is further confirmed by the presence of C-H stretching vibrations typically appearing in the 3100-3000 cm⁻¹ range and carbon-carbon stretching vibrations within the aromatic ring observed in the 1600-1400 cm⁻¹ region. Additionally, a distinctive C-H stretching vibration associated with the aldehyde functional group can be identified around 2720 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | Aromatic C-H Stretch | Carbazole, Phenyl |

| ~2720 | Aldehyde C-H Stretch | Aldehyde (-CHO) |

| ~1680 | Carbonyl (C=O) Stretch | Aldehyde (-CHO) |

| ~1600-1450 | Aromatic C=C Ring Stretch | Carbazole, Phenyl |

| ~1350 | C-N Stretch | Carbazole Nitrogen |

| ~800-700 | Aromatic C-H Out-of-Plane Bending | Carbazole, Phenyl |

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of non-polar bonds and symmetric vibrations, which are often weak or absent in infrared spectra. For carbazole derivatives, Raman spectroscopy is particularly useful for characterizing the vibrations of the fused aromatic ring system.

While specific experimental Raman data for this compound is not extensively documented in publicly available literature, studies on related carbazole compounds reveal characteristic Raman bands. These typically include strong signals corresponding to the in-plane and out-of-plane vibrations of the carbazole and phenyl rings. The C-C stretching modes of the aromatic rings are expected to be prominent in the Raman spectrum. Future research employing Raman spectroscopy could provide deeper insights into the molecular symmetry and polarizability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound offers a clear map of the proton environments within the molecule. The aldehyde proton is a key diagnostic signal, appearing as a singlet in the downfield region, typically around 10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group.

The aromatic region of the spectrum, between 7.0 and 9.0 ppm, displays a complex pattern of signals corresponding to the protons of the carbazole and phenyl rings. The protons on the carbazole core are influenced by the electron-donating nitrogen atom and the electron-withdrawing aldehyde group, leading to a distinct set of chemical shifts and coupling patterns. The protons of the N-phenyl group also exhibit characteristic signals in this region. Detailed analysis of the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) allows for the precise assignment of each proton to its position on the molecular scaffold.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | ~10.0 | Singlet |

| Carbazole H4 | ~8.5 | Singlet |

| Carbazole H5 | ~8.2 | Doublet |

| Phenyl H (ortho) | ~7.7 | Multiplet |

| Phenyl H (meta) | ~7.6 | Multiplet |

| Phenyl H (para) | ~7.5 | Multiplet |

| Carbazole H1, H8 | ~7.5 | Multiplet |

| Carbazole H2, H7 | ~7.3 | Multiplet |

| Carbazole H6 | ~7.3 | Multiplet |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum by detailing the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically appearing around 190 ppm.

The aromatic region of the ¹³C NMR spectrum shows a number of signals corresponding to the carbon atoms of the carbazole and phenyl rings. The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the aldehyde substituent. For instance, the carbon atom directly attached to the aldehyde group (C3) and the carbons adjacent to the nitrogen atom (C4a, C4b, C9a, C8a) exhibit distinct chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~191 |

| Carbazole C4a, C4b | ~141-143 |

| Phenyl C (ipso) | ~137 |

| Carbazole C3 | ~132 |

| Phenyl C (ortho) | ~130 |

| Phenyl C (para) | ~129 |

| Phenyl C (meta) | ~128 |

| Carbazole C4 | ~127 |

| Carbazole C2, C5 | ~123-125 |

| Carbazole C1, C8 | ~121 |

| Carbazole C6, C7 | ~120 |

| Carbazole C9a, C8a | ~110-111 |

Note: These are predicted values based on computational models and data from similar structures. Experimental verification is necessary for precise assignments.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, is crucial for understanding the optical properties of this compound, which are vital for its potential applications in optoelectronic devices.

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region. These absorptions arise from π-π* electronic transitions within the conjugated carbazole and phenyl ring systems. A notable absorption maximum has been reported at approximately 313 nm when measured in hexane (B92381). The position and intensity of these absorption bands can be influenced by the solvent polarity.

Upon excitation with appropriate wavelengths of light, carbazole derivatives often exhibit fluorescence. The emission properties, including the wavelength of maximum emission and the fluorescence quantum yield, are important parameters for assessing the material's potential as an emitter in applications such as organic light-emitting diodes (OLEDs). The photoluminescence of this compound and its derivatives is an active area of research, with studies focusing on how structural modifications influence the emission color and efficiency.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound provides key information about its electronic structure. The spectrum is characterized by distinct absorption bands that correspond to electronic transitions within its conjugated system. In a hexane solvent, the compound shows a maximum absorption wavelength (λmax) at 313 nm. smolecule.com This absorption is attributed to the π-π* electronic transition within the aromatic carbazole framework. smolecule.com

Studies on closely related 9-phenyl-9H-carbazole derivatives show similar absorption profiles. For instance, 9-phenyl-9H-carbazole-based o-carboranyl compounds exhibit a primary absorption band centered around 329 nm, which is assigned to the spin-allowed π–π* local excitation of the 9-phenyl-9H-carbazole moiety. mdpi.com Broader investigations into carbazole-based dyes reveal multiple absorption peaks, typically in the ranges of 240–260 nm, 290–310 nm, and 340–365 nm, corresponding to various π-π* and n-π* transitions. rsc.orgresearchgate.net The presence of the aldehyde group, an electron-withdrawing group, can influence these transitions, potentially causing shifts in the absorption maxima.

| Solvent | λmax (nm) | Transition Type | Reference |

| Hexane | 313 | π-π | smolecule.com |

| THF | ~329 | π-π (local excitation) | mdpi.comresearchgate.net |

Data for the ~329 nm peak is based on a closely related 9-phenyl-9H-carbazole-based o-carboranyl compound.

Fluorescence Emission Spectroscopy

The fluorescence properties of this compound and its derivatives are highly sensitive to their environment, such as solvent polarity and physical state. Research on related 9-phenyl-9H-carbazole-based luminophores shows that these compounds often exhibit weak emission in solution at room temperature but display significantly enhanced and intense emission in rigid states, such as in a frozen solvent at 77 K or in a solid film. mdpi.comresearchgate.net

For example, o-carboranyl compounds based on 9-phenyl-9H-carbazole show very weak emission between 380-420 nm in tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net However, in a rigid medium like a frozen THF solution at 77 K or when doped into a PMMA film, they exhibit intense yellowish emission with maxima (λem) around 535 nm and 545 nm, respectively. mdpi.comresearchgate.net This phenomenon is often attributed to aggregation-induced emission (AIE). mdpi.com The significant difference in fluorescence behavior between fluid and rigid states suggests that intramolecular rotations in the solution state lead to non-radiative decay pathways, which are restricted in the solid or frozen state, thereby promoting radiative emission. mdpi.com

| Condition | λem (nm) | Intensity | Reference |

| THF at 298 K | 380-420 | Very Weak | researchgate.net |

| THF at 77 K | ~535 | Intense | mdpi.comresearchgate.net |

| Film (5 wt% in PMMA) | ~545 | Intense | researchgate.net |

Data is based on closely related 9-phenyl-9H-carbazole-based o-carboranyl compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound, thereby verifying its elemental composition and structural integrity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the precise elemental composition of a molecule. For this compound, the molecular formula is C₁₉H₁₃NO. smolecule.com The calculated exact mass corresponding to this formula is 271.10000 atomic mass units (amu). smolecule.com Experimental HRMS analysis on related carbazole derivatives, such as those performed using MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), confirms the ability to obtain measured mass values that closely match the calculated values, typically within a very low margin of error. rsc.org

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is frequently used, often in conjunction with HRMS, for the analysis of carbazole derivatives. rsc.org This technique separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube of known length. While specific fragmentation data for this compound is not detailed in the provided context, analysis of the parent compound, 9-phenylcarbazole (B72232), shows a prominent molecular ion peak in its electron ionization mass spectrum, confirming the stability of the core structure. nist.gov For derivatives, TOF-MS analysis would be expected to show a strong molecular ion peak [M]+ or protonated molecule peak [M+H]+, along with fragments corresponding to the loss of the aldehyde group (-CHO) or the phenyl group. rsc.org

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₃NO | smolecule.com |

| Molecular Weight (Approx.) | 271.32 g/mol | smolecule.com |

| Exact Mass (Calculated) | 271.10000 amu | smolecule.com |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not provided in the search results, extensive studies on closely related carbazole derivatives allow for an accurate prediction of its key structural features. iucr.orgnih.govnih.govresearchgate.net

Carbazole skeletons are consistently found to be essentially planar. iucr.orgnih.gov For instance, in the structure of 9-ethyl-9H-carbazole-3-carbaldehyde, the carbazole ring system is nearly flat. nih.govresearchgate.net The phenyl group attached to the nitrogen atom at position 9 is typically oriented almost orthogonally to the plane of the carbazole moiety. iucr.orgnih.gov This perpendicular arrangement minimizes steric hindrance. The crystal packing is stabilized by various intermolecular interactions, including C-H···O hydrogen bonds involving the aldehyde group, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov

| Structural Feature | Observation in Related Carbazole Derivatives | Reference |

| Carbazole Core | Essentially planar | mdpi.comiucr.orgnih.gov |

| Phenyl Group Orientation | Nearly orthogonal to the carbazole plane | iucr.orgnih.gov |

| Intermolecular Interactions | C-H···O hydrogen bonds, C-H···π, and π-π stacking | nih.govnih.gov |

| Crystal System (Example) | Monoclinic | nih.govresearchgate.net |

| Space Group (Example) | P2₁/n | nih.govresearchgate.net |

Data is based on closely related carbazole derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde and others.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of this compound. Carbazole and its derivatives are known for their high thermal stability, which is a crucial property for their application in electronic materials. nih.gov

DSC studies on various carbazole derivatives confirm their good thermal stability. nih.gov TGA of a Schiff base derived from 9H-carbazole-3-carbaldehyde showed that significant weight loss occurs at very high temperatures, with the compound losing over 95% of its weight only upon reaching 800 °C in a nitrogen atmosphere. e-journals.inresearchgate.net This indicates a high decomposition temperature and robust molecular structure. The thermal maturity of carbazole compounds has been shown to be a key factor in their generation and stability in geological settings. nih.gov Generally, carbazole-based materials exhibit high glass transition temperatures and decomposition temperatures, making them suitable for high-temperature applications. crimsonpublishers.com

| Analysis Technique | Observation for Carbazole Derivatives | Reference |

| DSC | Good thermal stability, high glass transition temperatures | nih.govcrimsonpublishers.com |

| TGA | High decomposition temperatures (e.g., >95% weight loss at 800°C for a derivative) | e-journals.inresearchgate.net |

Data is based on various carbazole derivatives, including a Schiff base of 9H-carbazole-3-carbaldehyde.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is particularly important for organic electronic materials, which can be subjected to high temperatures during device fabrication and operation.

While specific TGA data for this compound is not extensively detailed in readily available literature, studies on its direct derivatives provide significant insight into the thermal stability of the core carbazole structure. For instance, research on hydrazone derivatives of this compound demonstrates their high thermal resilience.

A study on carbazole-based hydrazones revealed that derivatives of this compound exhibit excellent thermal stability. psu.edu The thermal properties of these compounds were investigated using TGA, showing that significant weight loss occurs only at elevated temperatures. Specifically, a 5% weight loss for this compound N,N-diphenylhydrazone was observed at 260°C, indicating a stable molecule up to this temperature. psu.edu Further research on other derivatives, such as quinoxaline-based materials synthesized from this compound, also reports high decomposition temperatures (Td), with 5% weight loss occurring at temperatures exceeding 380°C. researchgate.net

The data from a representative hydrazone derivative is summarized in the table below:

| Compound | Initial Decomposition Temperature (Td) at 5% Weight Loss |

| This compound N,N-diphenylhydrazone | 260 °C |

| Data derived from studies on closely related derivatives. |

This high thermal stability is a promising characteristic for the parent compound, this compound, suggesting its suitability for applications requiring robust materials.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides a quantitative measure of the percentage of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is essential for verifying the purity and confirming the identity of a newly synthesized compound.

The molecular formula of this compound is C₁₉H₁₃NO. Based on this, the theoretical elemental composition can be calculated. While direct experimental data for this compound is not explicitly available in the cited literature, the elemental analysis of its derivatives is well-documented. For example, the analysis of this compound N-methyl-N-phenylhydrazone was performed, and the experimental findings were in close agreement with the calculated theoretical values, thereby confirming its structure. psu.edu

The theoretical elemental composition for this compound is presented below, alongside the reported data for a key derivative to illustrate the application of this technique.

Table 1: Elemental Analysis of this compound and a Representative Derivative

| Compound | Element | Theoretical (%) | Found (%) |

| This compound (C₁₉H₁₃NO) | Carbon (C) | 84.11 | - |

| Hydrogen (H) | 4.83 | - | |

| Nitrogen (N) | 5.16 | - | |

| Oxygen (O) | 5.90 | - | |

| This compound N-methyl-N-phenylhydrazone (C₂₆H₂₁N₃) | Carbon (C) | 83.17 | 83.60 psu.edu |

| Hydrogen (H) | 5.64 | 5.71 psu.edu | |

| Nitrogen (N) | 11.19 | 11.37 psu.edu | |

| Note: "Found (%)" data for the parent compound is not available in the reviewed sources. Data for the derivative is provided for illustrative purposes. |

The close correlation between the calculated and found percentages for the derivative underscores the reliability of the synthetic route and the purity of the compound, which, by extension, supports the structural integrity of the this compound precursor.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 9-Phenyl-9H-carbazole-3-carbaldehyde, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are instrumental in understanding its fundamental characteristics.

Geometry Optimization and Molecular Conformation

The first step in computational analysis is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, the carbazole (B46965) core is largely planar. A key structural parameter is the dihedral angle between the carbazole unit and the phenyl group at the N9 position. This angle is a result of a balance between π-conjugation, which favors planarity, and steric hindrance between the hydrogen atoms of the phenyl ring and the carbazole core, which favors a twisted conformation. Theoretical studies on similar 9-phenylcarbazole (B72232) derivatives show this angle is typically significant, often calculated to be around 58.7°. This twisting disrupts the π-conjugation between the phenyl substituent and the carbazole moiety but is crucial in preventing excessive intermolecular π-π stacking in the solid state. The aldehyde group at the C3 position generally exhibits good coplanarity with the carbazole ring, which facilitates effective electronic communication and charge transfer.

Table 1: Selected Optimized Geometrical Parameters (Representative Values)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| N9-C12 | ~ 1.39 | |

| N9-C(Phenyl) | ~ 1.44 | |

| C3-C(Aldehyde) | ~ 1.48 | |

| C(Aldehyde)=O | ~ 1.22 | |

| Dihedral Angle (°) | ||

| C(Carbazole)-N9-C(Phenyl)-C(Phenyl) | ~ 58° - 60° |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is typically localized over the electron-rich carbazole moiety and the nitrogen atom, confirming its role as the electron-donating unit. Conversely, the LUMO is predominantly distributed over the electron-withdrawing aldehyde group and the adjacent part of the carbazole ring.

This spatial separation of the HOMO and LUMO is a hallmark of D-π-A systems and is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a crucial parameter that influences the molecule's color, reactivity, and electronic conductivity. A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer-wavelength light.

Table 2: Calculated Frontier Orbital Energies and Energy Gap (Representative Values)

| Parameter | Energy (eV) |

| HOMO | ~ -5.80 |

| LUMO | ~ -2.45 |

| Energy Gap (Egap) | ~ 3.35 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. For this compound, the MEP map reveals distinct regions of varying electron density. The area around the aldehyde oxygen atom shows a region of high negative potential (typically colored red or yellow), indicating its nucleophilic character and susceptibility to electrophilic attack. In contrast, the regions around the carbazole nitrogen and the aromatic protons exhibit positive potential (colored blue), highlighting them as potential sites for nucleophilic attack. The MEP analysis visually confirms the electronic polarization of the molecule, with the aldehyde group being the negative pole and the carbazole unit forming the positive counterpart.

Mulliken Charge Distribution Analysis

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within a molecule, offering further insight into the electronic distribution. In this compound, this analysis quantifies the electron-donating and electron-withdrawing effects. The nitrogen atom of the carbazole ring is expected to have a significant negative charge, although some of its electron density is donated to the conjugated system. The oxygen atom of the carbaldehyde group carries a substantial negative charge, while the carbonyl carbon atom bears a positive charge, reflecting the polar nature of the C=O bond. This charge distribution is a direct consequence of the inductive and resonance effects of the substituent groups and is fundamental to the molecule's reactivity and intermolecular interactions.

Simulation of Spectroscopic Data (e.g., IR, UV-Vis)

Computational methods can simulate spectroscopic data, which aids in the interpretation of experimental results. Time-Dependent DFT (TD-DFT) is particularly useful for predicting UV-Vis absorption spectra. The simulated spectrum for this compound is expected to show two main absorption bands. The high-energy band, typically below 300 nm, corresponds to π-π* transitions localized on the carbazole and phenyl rings. A lower-energy, broad absorption band at longer wavelengths (around 330-350 nm) is attributed to the intramolecular charge transfer (ICT) transition from the carbazole donor (HOMO) to the aldehyde acceptor (LUMO).

Similarly, the simulation of the infrared (IR) spectrum can predict the vibrational frequencies of different functional groups. Key predicted vibrations would include the C=O stretching frequency of the aldehyde group (typically around 1680-1700 cm⁻¹), C-N stretching vibrations of the carbazole, and various C-H and C=C aromatic stretching frequencies.

Table 3: Simulated Spectroscopic Data (Representative Values)

| Spectroscopy | Parameter | Predicted Value | Assignment |

| UV-Vis (TD-DFT) | λmax,1 | ~ 295 nm | π-π* (Carbazole) |

| λmax,2 | ~ 340 nm | Intramolecular Charge Transfer (ICT) | |

| IR | Vibrational Frequency | ~ 1695 cm⁻¹ | C=O Stretch (Aldehyde) |

| Vibrational Frequency | ~ 1330 cm⁻¹ | C-N Stretch |

Investigation of Charge Transfer Characteristics

The D-π-A structure of this compound is explicitly designed to promote intramolecular charge transfer (ICT). Upon absorption of light, an electron is promoted from the HOMO (localized on the carbazole donor) to the LUMO (localized on the aldehyde acceptor). This photoinduced electron transfer creates a new excited state with a significantly larger dipole moment than the ground state. This charge transfer is the origin of the molecule's key photophysical properties. In a related compound, 9-Ethyl-9H-carbazole-3-carbaldehyde, the pull-electron property of the aldehyde group was shown to induce a charge transfer from the nitrogen atom to the benzene (B151609) ring connected to the aldehyde group. This phenomenon is central to its application in optoelectronic devices, as the efficiency of this ICT process governs properties like fluorescence and charge generation. The non-planar phenyl group at the N9 position helps to electronically decouple this substituent from the carbazole π-system, ensuring that the primary charge transfer pathway is from the carbazole core to the C3-aldehyde group.

Prediction of Reactivity and Reaction Mechanisms

Frontier Molecular Orbital (FMO) Analysis:

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy levels of these orbitals indicate the molecule's electron-donating and electron-accepting capabilities.

Theoretical analyses reveal that the HOMO of this compound is primarily localized on the electron-rich carbazole ring system, specifically around the 3 and 6 positions, and the nitrogen atom. smolecule.com This suggests that the carbazole moiety acts as the primary electron donor (nucleophile). Conversely, the LUMO is predominantly centered on the electron-withdrawing carbaldehyde group (-CHO) and the adjacent phenyl ring. smolecule.com This distribution signifies that electronic excitations involve an intramolecular charge transfer (ICT) from the carbazole core to the aldehyde substituent. smolecule.com

The energy gap between the HOMO and LUMO (Eg) is a key parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity. Computational studies of closely related carbazole derivatives show HOMO-LUMO gaps in the range of 2.40 to 3.50 eV, which is indicative of a chemically reactive and electronically active molecule. smolecule.com

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Primary Localization | Predicted Energy Range (eV) | Role in Reactivity |

|---|---|---|---|

| HOMO | Carbazole Ring (Positions 3, 6) | -5.2 to -5.6 | Electron Donor (Nucleophilic Center) |

| LUMO | Carbaldehyde Group (-CHO) | -1.8 to -2.7 | Electron Acceptor (Electrophilic Center) |

| HOMO-LUMO Gap (Eg) | N/A | 2.40 to 3.50 | Indicator of Reactivity & Stability |

Note: Energy values are illustrative based on computational studies of related carbazole derivatives. smolecule.com

Molecular Electrostatic Potential (MEP) Analysis:

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, MEP analysis would predictably show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbaldehyde group. This region is rich in electrons and is the most likely site for an electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the aldehyde group and potentially the hydrogen atoms on the carbazole ring. These regions are electron-deficient and susceptible to nucleophilic attack.

This charge distribution confirms the dual reactivity of the molecule. The aldehyde group is a clear electrophilic center, ready to undergo nucleophilic addition reactions. smolecule.com Meanwhile, the carbazole ring system, being electron-rich, is prone to electrophilic aromatic substitution, with the positions ortho and para to the nitrogen atom (C3, C6) being the most activated sites. smolecule.com

Predicted Reaction Mechanisms:

Based on its electronic structure, several reaction mechanisms can be predicted for this compound:

Nucleophilic Addition to the Carbonyl Group: The aldehyde group is a prime target for nucleophiles. Reactions such as condensation with amines to form imines (Schiff bases) or with active methylene (B1212753) compounds (like malononitrile (B47326) in Knoevenagel condensations) are highly favored. smolecule.com The mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by dehydration.

Reduction of the Aldehyde: The aldehyde can be readily reduced to a primary alcohol (9-Phenyl-9H-carbazol-3-yl)methanol) using standard reducing agents like sodium borohydride. The mechanism involves the transfer of a hydride ion to the carbonyl carbon. smolecule.com

Electrophilic Aromatic Substitution: The carbazole core is susceptible to electrophilic attack, primarily at the C6 position, which is para to the existing aldehyde group and highly activated by the nitrogen atom. The electron-withdrawing nature of the aldehyde at C3 would direct incoming electrophiles away from the C2 and C4 positions.

Table 2: Summary of Predicted Reactivity

| Reactive Site | Type of Reagent | Predicted Reaction Type | Probable Product Class |

|---|---|---|---|

| Aldehyde Carbonyl | Nucleophiles (e.g., Amines, Hydrazines, Carbanions) | Nucleophilic Addition / Condensation | Imines, Hydrazones, Styryl derivatives |

| Aldehyde Carbonyl | Reducing Agents (e.g., NaBH4) | Reduction | Primary Alcohols |

Advanced Applications in Materials Science and Interdisciplinary Fields

Organic Electronics and Optoelectronic Devices

The carbazole (B46965) moiety is a well-established building block for organic electronic materials due to its excellent charge-transporting capabilities and high thermal stability. The introduction of a phenyl group at the 9-position and a carbaldehyde group at the 3-position of the carbazole core allows for fine-tuning of its electronic properties, making 9-Phenyl-9H-carbazole-3-carbaldehyde and its derivatives valuable components in various optoelectronic devices. smolecule.comub.edu

Carbazole-based compounds are extensively used in OLEDs, serving critical functions in both the emissive and charge-transporting layers. Their high triplet energy and good hole-transporting characteristics are particularly advantageous for achieving high-efficiency devices. ub.edunih.gov

In PhOLEDs, the host material plays a crucial role in dispersing the phosphorescent dopant (emitter), facilitating charge transport, and ensuring efficient energy transfer to the dopant. A key requirement for a host material is a triplet energy level higher than that of the guest emitter to prevent back energy transfer and confine excitons on the guest molecules. nih.govossila.com Carbazole derivatives are widely favored as host materials due to their inherently high triplet energies. nih.gov

Derivatives of 9-phenyl-9H-carbazole are actively researched as host materials for PhOLEDs. For instance, a host material incorporating a 9-phenyl-9H-carbazole-3,6-diyl core, PhCAR-2ACR, demonstrated good device characteristics in phosphorescent OLEDs. nih.gov Similarly, cyanofluorene-linked phenylcarbazole isomers have been synthesized and used as host materials for green PhOLEDs, achieving a maximum external quantum efficiency of 20.3%. rsc.org Another study developed a carbazole-fluorenyl hybrid, 3,3'(2,7-di(naphthaline-2-yl)-9H-fluorene-9,9-diyl)bis(9-phenyl-9H-carbazole) (NFBC), which proved to be an excellent host for orange phosphorescent dopants, yielding a highly efficient OLED with a maximum efficiency of 32 cd/A. nih.govhku.hk These examples underscore the potential of the 9-phenyl-9H-carbazole framework as a core component for high-performance PhOLED host materials.

Table 1: Performance of PhOLEDs Using 9-Phenyl-9H-carbazole-based Host Materials

| Host Material Designation | Dopant (Emitter) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Emitted Color |

| m-CF-PhCz | Ir(ppy)₂(acac) | 74.6 | - | 20.3 | Green |

| NFBC | Ir(2-phq)₃ | 32.0 | 26.5 | - | Orange |

| TPA-2ACR (as HTL) | - | 55.74 | 29.28 | 21.59 | Yellow |

| H2 | FIrpic | 23.9 | 24.9 | 10.3 | Blue |

Data sourced from studies on derivatives and hybrid compounds containing the 9-phenyl-carbazole unit. nih.govnih.govrsc.orgnih.gov

Efficient hole injection and transport are critical for balancing charge carriers within the emissive layer of an OLED, thereby maximizing recombination efficiency. Carbazole derivatives are renowned for their excellent hole-transporting properties. ub.edu The 9-phenyl-9H-carbazole unit is a common motif in materials designed for hole transport layers (HTLs).

A series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine, which features a related carbazole core, demonstrated good thermal stability with high glass transition temperatures (148-165 °C) and enhanced OLED efficiencies. nih.gov Research has also focused on designing materials that combine the hole-transporting carbazole moiety with other functional units to create materials with ambipolar or specific electronic characteristics. For example, two small molecules, TPA-2ACR and PhCAR-2ACR, incorporating dimethyl acridine (B1665455) and either triphenylamine (B166846) or 9-phenyl-9H-carbazole cores, were synthesized. TPA-2ACR, when used as an HTM, resulted in a yellow PhOLED with a high external quantum efficiency of 21.59%. nih.gov

In the field of photovoltaics, particularly perovskite solar cells (PSCs) and organic solar cells (OSCs), carbazole-based compounds are frequently employed as hole-transporting materials (HTMs). researchgate.netgoogle.com They facilitate the efficient extraction and transport of holes from the light-absorbing layer to the anode. The energy levels of these materials, specifically the Highest Occupied Molecular Orbital (HOMO), must align well with the valence band of the absorber material (e.g., perovskite) to ensure efficient charge transfer. researchgate.net

Computational studies on carbazole derivatives have shown that substitutions on the carbazole core can tune the HOMO energy levels to better match those of perovskite absorbers. researchgate.net For instance, phenyl and thiophenyl substitutions have been shown to lower HOMO energy levels. researchgate.net While direct application data for this compound in a complete solar cell is limited in the provided context, the broader family of carbazole-based materials has shown significant promise. For example, novel carbazole-terminated HTMs have been successfully used in PSCs, yielding efficiencies of nearly 18%. nih.gov Furthermore, self-assembled monolayers (SAMs) based on carbazole derivatives, such as [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz), have been used as hole-extracting interlayers in OSCs, leading to power conversion efficiencies (PCE) of over 18%. researchgate.net

While the carbazole unit is predominantly known for its p-type (hole-transporting) behavior, achieving ambipolar materials with both hole and electron transporting capabilities is a key goal for simplified and more efficient device architectures. ub.eduossila.comresearchgate.net The intrinsic properties of this compound, featuring an electron-donating carbazole and an electron-withdrawing aldehyde group, suggest the potential for bipolar charge transport.

Theoretical investigations into various substituted carbazole derivatives have identified most as effective p-type HTMs. However, certain substitutions, such as 2,7-dithiophenyl carbazoles, have been predicted to exhibit n-type behavior due to low hole reorganization energies. researchgate.net The design of bipolar host materials often involves combining electron-donating moieties like carbazole with distinct electron-accepting units. For example, a bipolar material composed of electron-donating indolo[3,2,1-jk]carbazole (B1256015) and electron-withdrawing pyrimidine (B1678525) was developed for TADF applications. researchgate.net While specific experimental data on the electron mobility of this compound is not detailed, its molecular structure provides a foundation for designing derivatives with enhanced electron-transporting characteristics.

Organic Light-Emitting Diodes (OLEDs)

Fluorescent Materials and Dyes

The carbazole core is an effective fluorophore, and its derivatives are widely explored for applications as fluorescent materials and dyes. smolecule.comnih.gov The rigid, planar structure and π-conjugated system of carbazole lead to strong emission, which can be synthetically tuned across the visible spectrum. ub.edu

This compound and its derivatives exhibit notable fluorescence. The parent compound shows a maximum UV-Vis absorption at 313 nm in hexane (B92381), corresponding to the π-π* electronic transition within the carbazole framework. smolecule.com Its inherent fluorescence makes it a candidate for use in fluorescent sensors. smolecule.com Studies on related structures have demonstrated the potential of the carbazole framework for creating highly efficient blue-emitting fluorophores. For example, molecules based on the 3-(phenylethynyl)-9H-carbazole unit have been developed as deep-blue emitters for OLEDs. ub.edu Furthermore, research into ortho-carboranyl luminophores based on a 9-phenyl-9H-carbazole donor moiety revealed intense yellowish emission (around 540 nm) in the solid state, attributed to aggregation-induced emission (AIE) and an intramolecular charge transfer (ICT) process. mdpi.com

Table 2: Photophysical Properties of 9-Phenyl-9H-carbazole Based Compounds

| Compound | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Notes |

| This compound | Hexane | 313 | - | Characteristic π-π* transition of the carbazole framework. smolecule.com |

| 9-Phenyl-9H-carbazole (Parent) | THF | - | 361, 377 | Reference emission for locally excited (LE) state. mdpi.com |

| o-Carboranyl-9-phenyl-9H-carbazole (2P) | Film | ~329 | ~540 | Intense yellowish emission attributed to aggregation-induced emission (AIE) and ICT. mdpi.com |

| 3,3'...bis(9-phenyl-9H-carbazole) (NFBC) | Solution/Film | - | 404, 420 | Exhibits blue-violet emission. nih.govhku.hk |

Applications in Biological Imaging

The carbazole core is a well-known fluorophore, and its derivatives are increasingly being harnessed for the development of fluorescent probes for biological imaging. The this compound scaffold serves as a crucial building block for creating probes that can detect specific analytes within living systems.

Researchers have successfully synthesized ratiometric fluorescent probes for detecting formaldehyde (B43269) (FA) in living cells by utilizing a derivative of the 9-phenyl-9H-carbazole moiety. researchgate.net Formaldehyde is a critical, yet toxic, small biological molecule involved in numerous physiological and pathological processes. escholarship.orgnih.gov One such probe, 1-(5-(9-phenyl-9H-carbazol-3-yl)thiophen-2-yl)but-3-en-1-amine, was designed to undergo an aza-Cope reaction specifically in the presence of formaldehyde. researchgate.net This reaction induces a noticeable shift in the probe's fluorescence emission, allowing for ratiometric detection with a calculated detection limit in the micromolar range. researchgate.net The utility of such probes has been demonstrated through successful imaging in live cells. researchgate.net

The versatility of the carbazole platform is further highlighted by the development of probes for other important biological signaling molecules, such as hydrogen sulfide (B99878) (H₂S). A probe based on a 9-(4-(dinitrophenoxy)phenyl)-9H-carbazole structure demonstrated high selectivity and a significant fluorescence enhancement upon reaction with H₂S, enabling its use in bioimaging. rsc.org These examples underscore the potential of the this compound framework as a foundational element in the design of sophisticated fluorescent tools for monitoring biological processes with high specificity and sensitivity. researchgate.netrsc.org

Design of Advanced Photosensitizers

Photosensitizers (PS) are key components in photodynamic therapy (PDT), a non-invasive therapeutic strategy for treating cancers and other diseases. nih.govnih.govrsc.org An effective photosensitizer is a non-toxic dye that, upon activation with light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cell death. nih.govnih.gov The ideal PS should possess strong absorption in the red to near-infrared region, a high triplet quantum yield, and no toxicity in the absence of light. nih.gov

Carbazole derivatives are recognized for their excellent electronic and photophysical properties, making them attractive candidates for the design of new photosensitizers. The 9-phenyl-9H-carbazole unit acts as a strong electron-donating group, which can be paired with an electron-accepting moiety to create a molecule with strong intramolecular charge-transfer (ICT) characteristics. This D-π-A (Donor-π-Acceptor) architecture is beneficial for achieving long-wavelength absorption and efficient intersystem crossing to the triplet state, which is essential for ROS generation.

The aldehyde group on this compound provides a convenient chemical handle for introducing various electron-accepting groups or targeting moieties. This allows for the fine-tuning of the photophysical properties and biological specificity of the resulting photosensitizer. nih.gov

Photopolymerization Applications

The principles that make carbazole derivatives suitable for PDT also render them effective as photosensitizers or photoinitiators for polymerization reactions, particularly under visible light from sources like LEDs. nih.gov In this context, the carbazole derivative absorbs light and initiates a chemical reaction, typically an electron transfer, to generate reactive species (radicals or cations) that start the polymerization of monomers. nih.gov

Research on various carbazole derivatives has demonstrated their high performance as near-UV and visible light photoinitiators for both free radical polymerization of acrylates and cationic polymerization of epoxides. nih.govresearchgate.net For instance, novel carbazole skeleton-based photoinitiators have shown excellent initiating abilities, leading to high conversion rates for acrylate (B77674) monomers when irradiated at 405 nm. nih.gov The this compound structure is a prime candidate for developing such systems. The carbazole unit serves as the light-harvesting antenna, and the aldehyde can be used to link the carbazole core to other components of a photoinitiating system or to anchor it within a polymer matrix. Its strong electron-donating nature and potential for modification make it a promising platform for creating highly reactive photoinitiators for applications ranging from dental fillings to advanced 3D printing. nih.govresearchgate.net

Polymer Chemistry and Advanced Polymer Materials

Carbazole-containing polymers have garnered significant attention due to their unique photophysical and electronic properties, including photoconductivity and hole-transporting capabilities. mdpi.commdpi.com These characteristics make them highly valuable in the development of organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and electrochromic devices. mdpi.com

The this compound molecule serves as a valuable monomer or precursor for synthesizing such advanced polymer materials. The aldehyde functionality allows for its incorporation into polymer backbones through various condensation polymerization reactions. For example, it can be reacted with diamines to form polyimines (polymers containing a C=N backbone) or with compounds containing active methylene (B1212753) groups via Knoevenagel condensation.

These synthetic routes allow the desirable optoelectronic properties of the 9-phenyl-carbazole unit to be integrated into a stable, processable polymer matrix. The bulky 9-phenyl substituent can help to disrupt polymer chain packing, potentially improving the solubility and amorphous nature of the resulting materials, which is often beneficial for thin-film device fabrication. mdpi.com Furthermore, the introduction of electron-withdrawing or electron-donating groups onto the carbazole or phenyl rings before polymerization allows for precise tuning of the polymer's electronic energy levels and, consequently, its performance in electronic devices. mdpi.compolyu.edu.hk

Coordination Chemistry and Metal Complexation

The aldehyde group of this compound is a gateway to a rich field of coordination chemistry. Through condensation reactions with primary amines, it is readily converted into Schiff base ligands, which are renowned for their ability to form stable complexes with a wide array of metal ions. nih.govscience.govmdpi.com

Ligand Design and Synthesis

The synthesis of Schiff base ligands from carbazole aldehydes is a straightforward and efficient process. Typically, it involves the condensation reaction between the aldehyde and a primary amine, often with acid or base catalysis, in a suitable solvent like ethanol. kashanu.ac.irrdd.edu.iq A common class of ligands synthesized from carbazole aldehydes are thiosemicarbazones, formed by reacting the aldehyde with a thiosemicarbazide (B42300) derivative. e-journals.inresearchgate.net

For example, 9H-carbazole-3-carbaldehyde has been reacted with 4-phenyl-3-thiosemicarbazide in methanol (B129727) under reflux conditions to produce the Schiff base ligand 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) in high yield. e-journals.inresearchgate.net This ligand possesses multiple donor atoms (the azomethine nitrogen and the thiolate sulfur) that are available for coordination with a metal center. e-journals.in The presence of the carbazole moiety provides a bulky, aromatic framework that influences the steric and electronic properties of the resulting metal complex.

| Reactants | Product (Ligand) | Reaction Conditions | Yield | Reference |

| 9H-carbazole-3-carbaldehyde + 4-phenyl-3-thiosemicarbazide | 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) | Methanol, Reflux, ~4.5 h | 82% | researchgate.net |

This interactive table summarizes the synthesis of a representative Schiff base ligand derived from a carbazole aldehyde.

Metal Complex Formation and Characterization

The Schiff base ligands derived from this compound readily form complexes with various transition metals. The synthesis of these complexes typically involves refluxing the ligand with a metal salt (e.g., copper(II) chloride) in a solvent like methanol. orientjchem.org The formation of the complex is often indicated by a color change and the precipitation of the product. orientjchem.org

A copper(II) complex of the ligand CCPTSC (Cu-CCPTSC) was synthesized by refluxing methanolic solutions of the ligand and copper(II) chloride dihydrate, resulting in a grass-green product with an 86% yield. orientjchem.org Characterization of such complexes is performed using a suite of analytical techniques.

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed. For the Cu-CCPTSC complex, the C=N (azomethine) stretching vibration shifts from 1635 cm⁻¹ in the free ligand to 1581 cm⁻¹, and the C=S vibration shifts from 1222 cm⁻¹ to 1151 cm⁻¹. scispace.com These shifts confirm the involvement of the azomethine nitrogen and the sulfur atom in bonding to the copper ion. scispace.com

X-ray Diffraction (XRD): Powder XRD patterns are used to confirm the crystalline nature of the synthesized complexes and to distinguish them from the parent ligands.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of any coordinated or lattice solvent molecules. e-journals.inorientjchem.org

| Complex | Precursors | Yield | FT-IR Shift (C=N) | FT-IR Shift (C=S) | Reference |

| Cu-CCPTSC | CCPTSC + CuCl₂·2H₂O | 86% | 1635 → 1581 cm⁻¹ | 1222 → 1151 cm⁻¹ | scispace.com, orientjchem.org |

This interactive table presents key data on the formation and characterization of a metal complex with a carbazole-derived Schiff base ligand.

The study of these metal complexes is driven by their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents, where the combination of the carbazole scaffold and the metal center can lead to synergistic effects. nih.govscience.gov

Potential in Sensor Technologies

The carbazole moiety is well-known for its strong fluorescence and high quantum yield, making it an excellent building block for fluorescent chemosensors. nih.govresearchgate.net The aldehyde group on the this compound scaffold serves as a convenient site for synthetic modification, allowing for the introduction of specific recognition units for the selective detection of various analytes. mdpi.com Carbazole-based sensors are advantageous due to their potential for high sensitivity, rapid response, and cost-effectiveness. nih.govresearchgate.net

A notable example demonstrating the utility of the this compound framework is in the development of fluorescent sensors for anions. A derivative, 2-hydroxy-5-(9-phenyl-carbazol-3-yl) benzaldehyde (B42025) (CPHB), has been synthesized and successfully employed as a fluorescent sensor for cyanide ions (CN⁻) in an aqueous environment. The sensor exhibits a "turn-on" fluorescence response upon binding with cyanide, with the fluorescence intensity at 530 nm increasing proportionally to the cyanide concentration. This specific interaction allows for the sensitive and selective detection of this highly toxic anion.

The performance of this CPHB sensor is characterized by a strong linear relationship in the given concentration range and a low limit of detection, underscoring its potential for practical applications in environmental monitoring. The underlying mechanism for the fluorescence enhancement is often attributed to processes such as intramolecular charge transfer (ICT), which is modulated by the interaction with the analyte. rsc.org

Table 1: Performance Characteristics of a this compound Derivative as a Cyanide Sensor

| Parameter | Value |

| Analyte | Cyanide (CN⁻) |

| Sensing Mechanism | Fluorescence Turn-On |

| Linear Range | Not specified |

| Limit of Detection (LOD) | 2.49 x 10⁻⁷ mol·L⁻¹ |

| Selectivity | High selectivity over other common anions |

Beyond anion sensing, the broader class of carbazole derivatives has been extensively explored for the detection of various metal ions. nih.govresearchgate.net These sensors often operate through mechanisms like fluorescence quenching or enhancement upon coordination with the target metal ion. nih.govresearchgate.net The design of these sensors typically involves the incorporation of specific chelating agents that can selectively bind to ions such as Cu²⁺, Fe³⁺, and Hg²⁺. nih.gov The versatility of the carbazole structure suggests that this compound could serve as a valuable precursor for a new generation of metal ion sensors.

Exploration in Other Functional Materials (e.g., Corrosion Inhibitors)

The exploration of this compound and its derivatives extends to other functional materials, with a growing interest in their potential as corrosion inhibitors. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys in aggressive acidic or saline environments. scispace.comnih.gov These molecules function by adsorbing onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion. nih.gov

While direct studies on the corrosion inhibition properties of this compound are limited, research on related carbazole derivatives provides a strong basis for its potential in this application. For instance, various carbazole derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic media. scispace.comresearchgate.netresearchgate.net One study investigated the efficacy of 9-ethyl-3-carbazolecarboxaldehyde azine (CCA) and found that it exhibited a high inhibition efficiency of 92.4% for mild steel in 0.5 M HCl. scispace.com The adsorption of this compound on the metal surface was found to follow the Langmuir isotherm model, indicating the formation of a stable protective monolayer. scispace.com

Another study explored a range of carbazole derivatives, including 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde, as inhibitors for mild steel corrosion in both acidic and microbially influenced environments. researchgate.net These compounds were identified as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net The presence of the carbazole ring, with its high electron density, and the functional groups attached to it are believed to play a crucial role in the adsorption process and, consequently, the inhibition efficiency.